REACTION_CXSMILES
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C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[CH:9][CH:8]=1.[B:22](OC)([O:25]C)[O:23]C.Cl>C1COCC1>[CH2:14]([O:13][C:10]1[CH:11]=[CH:12][C:7]([B:22]([OH:25])[OH:23])=[CH:8][CH:9]=1)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]
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Name
|
|
Quantity
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23 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
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15 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)OCCCCCCCC
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Name
|
|
Quantity
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168 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
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10.98 g
|
Type
|
reactant
|
Smiles
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B(OC)(OC)OC
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
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120 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was maintained under these conditions for 2.5 h
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Duration
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2.5 h
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Type
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EXTRACTION
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Details
|
The product was extracted into ether (twice), and the combined ethereal extracts
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Type
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WASH
|
Details
|
were washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
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Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an off white solid
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Name
|
|
Type
|
|
Smiles
|
C(CCCCCCC)OC1=CC=C(C=C1)B(O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |